molecular formula C20H19N3O B8355662 1-(4-Methyl-pyridin-3-yl)-3-naphthalen-2-yl-tetrahydro-pyrimidin-2-one

1-(4-Methyl-pyridin-3-yl)-3-naphthalen-2-yl-tetrahydro-pyrimidin-2-one

Cat. No. B8355662
M. Wt: 317.4 g/mol
InChI Key: BITVQGQQNABWAO-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-tetrahydro-pyrimidin-2-one (I-130b: 150 mg, 0.785 mmol) was reacted with 2-bromo-naphthalene (195 mg, 0.942 mmol), 1,4-dioxane (20 mL), copper iodide (15 mg, 0.078 mmol), trans-1,2-diamino cyclohexane (0.03 mL, 0.235 mmol) and potassium phosphate (415 mg, 1.96 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in CHCl3), followed by recrystallization using DCM and hexane afforded 65 mg of the product (26.2% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
415 mg
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
26.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][CH2:11][NH:10][C:9]1=[O:14].Br[C:16]1[CH:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=1.N[C@@H]1CCCC[C@H]1N.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][CH2:11][N:10]([C:16]2[CH:25]=[CH:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=2)[C:9]1=[O:14] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(NCCC1)=O
Step Two
Name
Quantity
195 mg
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Name
Quantity
0.03 mL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
potassium phosphate
Quantity
415 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
15 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% MeOH in CHCl3)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(N(CCC1)C1=CC2=CC=CC=C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 26.2%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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